Dillapiol
Description
Dillapiole (C${12}$H${14}$O$_4$), a phenylpropanoid, is a major constituent of essential oils from Piper aduncum, Deverra triradiata, and early developmental stages of dill (Anethum graveolens) . Its structure features a benzodioxole ring, methoxy substituents, and an alkyl side chain, which are critical for its diverse biological activities. Dillapiole exhibits bactericidal, fungicidal, antileishmanial, gastroprotective, anti-inflammatory, and cytotoxic properties . Predicted physicochemical properties include a molecular weight of 222.24 g/mol, moderate lipophilicity (LogP = 2.5), and high blood-brain barrier permeability .
Properties
IUPAC Name |
4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4,6H,1,5,7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKYNOPXHGPMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1CC=C)OCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Record name | dillapiole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dillapiole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862007 | |
| Record name | Dill apiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dillapiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
285.00 to 292.00 °C. @ 760.00 mm Hg | |
| Record name | Dillapiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
484-31-1, 8025-95-4 | |
| Record name | Dill apiole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apiole (dill) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resins, oleo-, parsley | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008025954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dill apiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)- | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DILLAPIOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438CJQ562D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Dillapiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
29.5 °C | |
| Record name | Dillapiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Steam Distillation and Molecular Distillation
A patented method for extracting dillapiole from wild perilla leaves involves three-stage molecular distillation following steam distillation.
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Steam Distillation : Fresh or dried leaves are subjected to steam distillation to obtain crude essential oil, which contains dillapiole alongside other volatile components.
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Molecular Distillation :
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First Stage : Distillation at 140–150°C under 150–160 Pa for 40–70 minutes removes high-boiling-point impurities.
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Second Stage : The distillate is refined at 60–90°C under 100–110 Pa for 60 minutes to separate mid-range compounds.
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Third Stage : Final purification at 40°C under 80 Pa for 45 minutes yields dillapiole with 98.4% purity (HPLC).
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Advantages :
-
Low energy consumption (40–70°C operating temperatures).
Limitations :
Ethanol Extraction and Column Chromatography
An alternative approach utilizes Hooked Pepper leaves (Piper aduncum):
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Ethanol Extraction : Crushed leaves are refluxed with 95% ethanol, followed by filtration and solvent removal under vacuum.
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Liquid-Liquid Partition : The ethanol extract is partitioned with ethyl acetate to concentrate dillapiole.
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Silica Gel Chromatography : The ethyl acetate fraction is chromatographed using a gradient of petroleum ether and ethyl acetate (10:1 to 5:1), yielding dillapiole at 76.5% purity (GC-MS).
Key Parameters :
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Ethanol concentration: ≥95% for optimal solubility.
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Gradient elution critical for separating methylenedioxy analogs.
Semi-Synthetic Derivation
Reduction and Isomerization of Natural Dillapiole
Dillapiole isolated from Piper aduncum serves as a precursor for derivatives with enhanced bioactivity:
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Dihydrodillapiole Synthesis : Catalytic hydrogenation (H₂/Pd-C) reduces the allyl group, saturating the double bond.
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Isodillapiole Formation : BF₃-mediated isomerization rearranges the methoxy groups, altering stereochemistry.
Reaction Conditions :
Yield :
Analytical Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection (λ = 280 nm) is the gold standard for quantifying dillapiole purity. The method employs a C18 column and acetonitrile-water mobile phase, achieving a detection limit of 0.1 μg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS identifies dillapiole based on its m/z 222 [M]⁺ ion and fragmentation pattern. Co-eluting compounds (e.g., myristicin) are resolved using polar capillary columns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz) confirms structure via characteristic signals:
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Steam Distillation | 0.22 | 98.4 | Industrial | High |
| Ethanol Extraction | 1.5 | 76.5 | Lab-scale | Moderate |
| Semi-Synthesis | 70–85 | ≥95 | Pilot-scale | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: Dillapiole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Dillapiole can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of dillapiol can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogens or other electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Anti-Inflammatory Properties
Dillapiole has demonstrated significant anti-inflammatory effects in various studies. For instance, a study investigated its activity using a carrageenan-induced rat paw edema model, where dillapiole and its semisynthetic analogs showed substantial inhibition of edema formation. The results indicated that dillapiole was more effective than other tested compounds, including safrole and indomethacin .
Moreover, dillapiole has been shown to modulate neutrophil function by inhibiting chemotaxis and activation in response to inflammatory stimuli. In vitro experiments revealed that dillapiole could down-regulate human neutrophil responses, suggesting its potential as a novel anti-inflammatory agent .
Cytotoxic Effects and Anticancer Potential
Research has highlighted the cytotoxic effects of dillapiole on embryonic development, indicating its potential for anticancer applications. A study involving mouse blastocysts demonstrated that dillapiole induced apoptosis and inhibited cell proliferation at varying concentrations (2.5, 5, or 10 μM). The findings suggest that dillapiole may be developed as an anticancer drug due to its ability to target and induce cell death in cancerous cells .
Insecticidal Activity
Dillapiole exhibits promising insecticidal properties, particularly against mosquito larvae. A semi-synthetic derivative, dillapiole n-butyl ether, was tested for its ovicidal and larvicidal activity against Aedes aegypti. The study found that while higher concentrations (40 mg/kg) exhibited toxicity, lower concentrations (10-20 mg/kg) showed potential as a larvicide without significant toxicity to vertebrates .
Additionally, dillapiole's efficacy was enhanced when combined with other compounds in binary mixtures, showing strong synergistic effects against insect pests .
Immunomodulatory Effects
Dillapiole's role as an immunomodulator has been investigated in the context of diabetes-induced renal dysfunction. In diabetic mice models, treatment with dillapiole improved renal functions and reduced plasma glucose levels significantly. This suggests that dillapiole may exert protective effects on renal health through its immunomodulatory actions .
Data Summary Table
Mechanism of Action
Dillapiole exerts its effects primarily through the inhibition of cytochrome P450 enzymes, particularly CYP3A4 . This inhibition can enhance the effectiveness of other compounds by preventing their metabolism. Additionally, dillapiol’s lipophilic nature allows it to alter the permeability of cell membranes, contributing to its antifungal and insecticidal properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Dillapiole | Benzodioxole | 2 methoxy, 1 methylenedioxy | Allyl side chain |
| Myristicin | Benzene | 3 methoxy | Propenyl side chain |
| Safrole | Benzodioxole | 1 methoxy | Allyl side chain |
| Methyl Eugenol | Benzene | 2 methoxy | Methoxypropene |
Insecticidal and Acaricidal Activity
- Toxicity against Spodoptera frugiperda : Dillapiole outperformed myristicin (RTF = 1.8) and asaricin (RTF = 2.7) but was less toxic than β-ocimene (RTF = 36.6) .
- Synergism : Dillapiole combined with pyrethroids (e.g., cypermethrin) reduced TL50 values by 40–60% in Aedes aegypti, indicating potentiation of insecticidal activity .
- Acaricidal effects : Dillapiole (LC50 = 3.38 mg/mL) showed slightly higher activity against Amblyomma sculptum larvae than P. aduncum essential oil (LC50 = 3.49 mg/mL) .
Anti-inflammatory and Cytotoxic Activity
Table 2: Toxicity and Bioactivity Data
2.3 Metabolic and Toxicity Profiles
- Metabolism: Dillapiole’s methoxy groups undergo demethylation and sulfoxidation, similar to apiole and elemicin, but its higher substitution may reduce carcinogenic 1'-sulfoxymetabolite formation compared to safrole .
Biological Activity
Dillapiole, a phenylpropanoid compound predominantly found in the essential oils of various plants, has garnered attention for its diverse biological activities. This article explores the compound's effects, particularly in relation to inflammation, cytotoxicity, and potential therapeutic applications.
Chemical Composition and Sources
Dillapiole is primarily extracted from the essential oils of plants in the Apiaceae family, such as Peperomia gairdneri and Anethum graveolens (dill). Its chemical structure allows it to interact with biological systems, leading to significant pharmacological effects.
1. Anti-Inflammatory Effects
Dillapiole has been shown to modulate inflammatory responses, particularly through its action on neutrophils. Research indicates that dillapiole activates intracellular calcium flux in human neutrophils with an effective concentration (EC50) of approximately 19.3 μM. Furthermore, it inhibits neutrophil chemotaxis induced by the chemoattractant fMLF (IC50 = 34.3 μM), suggesting its potential as an anti-inflammatory agent .
Table 1: Summary of Anti-Inflammatory Activity of Dillapiole
| Study | Model | Effect | Concentration |
|---|---|---|---|
| Human Neutrophils | Activation of Ca²⁺ flux | EC50 = 19.3 μM | |
| Rat Paw Edema | Inhibition of edema | p < 0.05 | |
| Carrageenan-Induced Edema | Significant inhibition | p < 0.05 |
2. Cytotoxicity and Embryonic Development
Studies have indicated that dillapiole may pose risks during embryonic development. In vitro experiments demonstrated that exposure to concentrations between 2.5 and 10 μM led to increased apoptosis and reduced cell numbers in mouse blastocysts. The implantation success rates were notably lower for blastocysts treated with dillapiole compared to controls, indicating potential teratogenic effects .
Table 2: Cytotoxic Effects of Dillapiole on Embryonic Development
| Concentration (μM) | Effect on Apoptosis | Implantation Success Rate |
|---|---|---|
| 2.5 | Moderate Increase | Not significantly different |
| 5 | High Increase | Decreased |
| 10 | Very High Increase | Markedly Decreased |
3. Gastroprotective Activity
In addition to its anti-inflammatory properties, dillapiole exhibits gastroprotective effects. It has been identified as a potent agent against ethanol-induced gastric lesions in animal models, suggesting its utility in gastrointestinal health .
Case Studies and Research Findings
- A study indicated that dillapiole's anti-inflammatory properties were comparable to indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). This positions dillapiole as a candidate for further development in treating inflammatory conditions .
- Another investigation highlighted the compound's ability to inhibit rat paw edema significantly when administered at specific dosages, reinforcing its anti-inflammatory potential .
Q & A
Q. What standardized assays are used to evaluate dillapiole’s cytotoxic effects in cancer research?
Cytotoxic effects are typically assessed using in vitro models such as MTT or XTT assays to measure cell viability. For apoptosis detection, flow cytometry with Annexin V-FITC/propidium iodide (PI) staining is employed to distinguish early/late apoptosis and necrosis. IC50 values (e.g., 25–50 µM for MDA-MB-231 cells) are calculated using dose-response curves . Confocal microscopy with FITC-phalloidin (actin staining) and MitoTracker Red (mitochondrial integrity) is used to study morphological changes .
Q. How is dillapiole’s antioxidant activity quantified in vitro?
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method, where dillapiole’s ability to neutralize free radicals is measured spectrophotometrically. Data are reported as mean ± SD from triplicate experiments, with EC50 values indicating effective concentrations .
Q. What in vitro models are prioritized for studying dillapiole’s anticancer mechanisms?
Common models include:
- MDA-MB-231 : Triple-negative breast cancer (TNBC) cells to study apoptosis, ROS induction, and migration inhibition via G0/G1 cell cycle arrest .
- RPMI 2650 : Human nasal squamous carcinoma cells for dose-dependent cytotoxicity (IC50 = 46 µM) and Annexin V/PI apoptosis assays .
- SK-MEL-28 : Melanoma cells to compare sensitivity across cancer types .
Advanced Research Questions
Q. How does dillapiole induce mitochondrial-dependent apoptosis in cancer cells?
Dillapiole triggers ROS release, leading to mitochondrial membrane potential (ΔΨm) collapse and cytochrome c translocation, activating caspase-3. Flow cytometry with YO-PRO-1/PI staining confirms apoptosis, while molecular dynamics simulations reveal its lipophilic properties, enabling mitochondrial membrane interaction . Confocal microscopy shows disrupted actin filaments, linking cytoskeletal changes to anti-migratory effects .
Q. Are there contradictions in dillapiole’s pro-oxidant vs. antioxidant effects across studies?
Yes. Dillapiole exhibits antioxidant activity in DPPH assays (scavenging free radicals) but acts as a pro-oxidant in cancer cells by elevating ROS to trigger apoptosis. This duality is context-dependent: antioxidant effects may dominate in non-cancerous systems, while pro-oxidant activity drives cytotoxicity in malignant cells .
Q. What methodologies validate dillapiole’s immunomodulatory effects against bacterial pathogens?
- Waxworm (Galleria mellonella) assays : Survival rates are monitored post-infection with Acinetobacter baumannii or Francisella tularensis. Dillapiole-treated larvae show enhanced survival, suggesting host-directed immunostimulation rather than direct bactericidal activity .
- Cockroach (Blaptica dubia) infection models : Dillapiole reduces E. coli pathogenesis by modulating host immunity, comparable to tetracycline in survival assays .
Q. How is dillapiole’s synergy with pyrethroids evaluated in vector control studies?
Bioassays with Aedes aegypti and Anopheles albitarsis quantify knockdown times (TL50/TL90) using WHO bottle tests. Dillapiole combined with cypermethrin reduces TL50 by 40%, suggesting enhanced neurotoxic effects. Statistical analysis (e.g., ANOVA) confirms synergism, with cost-benefit and resistance-management implications .
Q. What molecular modeling approaches elucidate dillapiole’s drug-like properties?
- GC-MS and NMR : Confirm purity and structural identity .
- Molecular dynamics simulations : Analyze conformational flexibility, charge distribution, and logP values to predict membrane permeability and target binding .
- Docking studies : Identify potential interactions with apoptotic proteins (e.g., Bcl-2, p53) .
Methodological Considerations
- Data Contradictions : Address variability in IC50 values (e.g., 25 µM vs. 50 µM in MDA-MB-231) by standardizing assay conditions (e.g., exposure time, serum concentration) .
- Statistical Rigor : Use triplicate biological replicates and tools like FlowJo for flow cytometry data normalization .
- Ethical Compliance : For in vivo models, adhere to institutional guidelines for invertebrate use (e.g., waxworms, cockroaches) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
